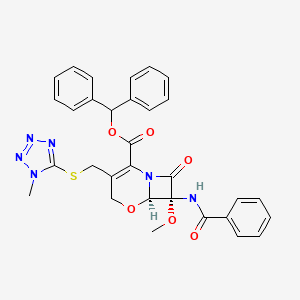
Intermediate 1 of Latamoxef Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Intermediate 1 of Latamoxef Sodium is a crucial precursor in the synthesis of Latamoxef, a broad-spectrum beta-lactam antibiotic similar in structure to cephalosporins. This intermediate plays a significant role in the pharmaceutical industry due to its application in producing antibiotics that combat bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Intermediate 1 of Latamoxef Sodium is synthesized through a series of organic reactions involving the formation of a beta-lactam ring. The process typically involves the reaction of a suitable starting material with reagents such as chloroacetyl chloride and amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Intermediate 1 of Latamoxef Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the intermediate, which are further processed to synthesize Latamoxef.
Aplicaciones Científicas De Investigación
Intermediate 1 of Latamoxef Sodium is extensively used in scientific research due to its role in antibiotic synthesis. Its applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic routes.
Biology: Investigating the biological activity of Latamoxef and its derivatives.
Medicine: Developing new antibiotics to combat resistant bacterial strains.
Industry: Enhancing the production processes of beta-lactam antibiotics.
Mecanismo De Acción
Intermediate 1 of Latamoxef Sodium is compared with other beta-lactam intermediates such as Cephalexin and Cefuroxime. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrazolylthiomethyl group, which enhances its antibacterial activity.
Comparación Con Compuestos Similares
Cephalexin
Cefuroxime
Cefaclor
Ceftriaxone
Propiedades
Fórmula molecular |
C31H28N6O6S |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
benzhydryl (6R,7R)-7-benzamido-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H28N6O6S/c1-36-30(33-34-35-36)44-19-23-18-42-29-31(41-2,32-26(38)22-16-10-5-11-17-22)28(40)37(29)24(23)27(39)43-25(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,25,29H,18-19H2,1-2H3,(H,32,38)/t29-,31+/m1/s1 |
Clave InChI |
VIKRLVPBOXVHOI-VEEOACQBSA-N |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















